Product packaging for Acetic acid--2,4,6-trimethylphenol (1/1)(Cat. No.:CAS No. 19082-49-6)

Acetic acid--2,4,6-trimethylphenol (1/1)

Cat. No.: B14709364
CAS No.: 19082-49-6
M. Wt: 196.24 g/mol
InChI Key: UQWGYFXOPOJLOQ-UHFFFAOYSA-N
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Description

Contextualization of Acetic Acid and 2,4,6-Trimethylphenol (B147578) within Supramolecular Chemistry

Acetic acid, a simple carboxylic acid, and 2,4,6-trimethylphenol, a sterically hindered phenol (B47542), serve as exemplary building blocks in the field of supramolecular chemistry. Carboxylic acids are renowned for their robust hydrogen-bonding capabilities, often forming predictable dimeric structures or engaging in hydrogen bonds with other functional groups. Phenols, with their hydroxyl group attached to an aromatic ring, are also potent hydrogen bond donors.

The combination of a carboxylic acid and a phenol in a single system presents an intriguing case for the study of competing and cooperating non-covalent interactions. The formation of a 1:1 adduct between acetic acid and 2,4,6-trimethylphenol is a testament to the specific molecular recognition events that drive their self-assembly into a crystalline lattice.

Properties of Constituent Molecules

PropertyAcetic Acid2,4,6-Trimethylphenol
Molar Mass 60.05 g/mol 136.19 g/mol
Melting Point 16.6 °C70-73 °C
Boiling Point 118.1 °C220 °C
pKa 4.76~10.9

Overview of Hydrogen Bond Driven Solid-State Assembly

Hydrogen bonds are the cornerstone of solid-state assembly in a vast array of chemical systems. These directional, non-covalent interactions are strong enough to dictate the arrangement of molecules in a crystal, yet sufficiently labile to allow for crystal formation under relatively mild conditions. In the context of carboxylic acids and phenols, the O-H···O hydrogen bond is the primary interaction.

Significance of Stoichiometric Adducts in Crystal Engineering

Crystal engineering is the rational design of crystalline solids with desired properties. A key strategy in this field is the formation of stoichiometric adducts, also known as co-crystals, where two or more different molecules are present in a definite stoichiometric ratio. cam.ac.uk The 1:1 stoichiometry of the Acetic acid--2,4,6-trimethylphenol adduct indicates a highly specific and energetically favorable arrangement of the two molecules within the crystal lattice.

The formation of such adducts can lead to significant modifications of physical properties compared to the individual components, including melting point, solubility, and stability. This ability to tune material properties through co-crystallization is of immense interest in various fields, including pharmaceuticals and materials science. The precise 1:1 ratio in the Acetic acid--2,4,6-trimethylphenol system suggests a well-ordered structure where each acetic acid molecule is associated with one molecule of 2,4,6-trimethylphenol, likely through a robust hydrogen-bonding network.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O3 B14709364 Acetic acid--2,4,6-trimethylphenol (1/1) CAS No. 19082-49-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

19082-49-6

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

acetic acid;2,4,6-trimethylphenol

InChI

InChI=1S/C9H12O.C2H4O2/c1-6-4-7(2)9(10)8(3)5-6;1-2(3)4/h4-5,10H,1-3H3;1H3,(H,3,4)

InChI Key

UQWGYFXOPOJLOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)O)C.CC(=O)O

Origin of Product

United States

Theoretical and Computational Investigations of Intermolecular Interactions

Quantum Chemical Calculations of Hydrogen Bonding Networks

Quantum chemical calculations are a powerful tool for elucidating the intricate network of hydrogen bonds within molecular complexes. In the case of the acetic acid--2,4,6-trimethylphenol complex, these calculations can predict the geometry, interaction energies, and electronic properties of the hydrogen bonds formed between the two molecules.

Exploration of O-H···O and O-H···π Interactions

In addition to the dominant O-H···O interaction, the possibility of weaker O-H···π interactions exists, where the hydroxyl group of one molecule interacts with the π-electron system of the aromatic ring of the other. Theoretical investigations on phenol-benzene complexes have demonstrated the significance of these interactions in determining the preferred orientation of the molecules within the complex. dntb.gov.ua For the acetic acid--2,4,6-trimethylphenol complex, it is plausible that an O-H···π interaction could occur between the acidic proton of acetic acid and the electron-rich aromatic ring of 2,4,6-trimethylphenol (B147578), or between the phenolic proton and the carbonyl oxygen of acetic acid, which also possesses π-character. The interplay between these O-H···O and O-H···π hydrogen bonds dictates the three-dimensional structure of the complex.

Assessment of Gas-Phase Acidities and O-H Bond Dissociation Enthalpies in Complex Formation

The formation of a hydrogen-bonded complex can influence the acidic properties of the constituent molecules. Gas-phase acidity is a measure of the enthalpy change for the deprotonation of a molecule in the gas phase. Experimental and computational studies have determined the gas-phase acidities and O-H bond dissociation enthalpies (BDEs) for both acetic acid and 2,4,6-trimethylphenol individually.

CompoundGas-Phase Acidity (ΔacidH298, kJ/mol)O-H Bond Dissociation Enthalpy (D298, kJ/mol)
Acetic Acid1457 ± 6-
2,4,6-Trimethylphenol1456 ± 4-
Phenol (B47542)1456 ± 4361 ± 4

Table 1: Experimental Gas-Phase Acidities and O-H Bond Dissociation Enthalpies for Acetic Acid and Phenols. researchgate.netscirp.org

The formation of the complex is expected to alter these values. The hydrogen bond can either increase or decrease the acidity of the proton donor, depending on the nature of the interaction and the electronic properties of the acceptor. Similarly, the O-H bond dissociation enthalpy, which reflects the energy required to break the O-H bond homolytically, can be affected by complexation. Computational studies on substituted phenols have shown that electron-donating or electron-withdrawing groups on the aromatic ring can significantly influence the O-H BDE. libretexts.org In the acetic acid--2,4,6-trimethylphenol complex, the formation of the hydrogen bond will perturb the electronic structure of both molecules, leading to changes in their respective acidities and bond dissociation enthalpies.

Computational Modeling of Interaction Energies and Energetic Landscapes

Computational modeling provides a quantitative measure of the strength of the intermolecular interactions within the complex. The interaction energy is typically calculated as the difference between the energy of the complex and the sum of the energies of the individual, isolated molecules. High-level quantum chemical methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory, are often employed to obtain accurate interaction energies.

For analogous systems, such as the dimerization of acetic acid, computational studies have revealed significant interaction energies, primarily due to the formation of two strong O-H···O hydrogen bonds in a cyclic arrangement. mdpi.com In the phenol-benzene complex, the interaction is weaker and is dominated by dispersion forces and electrostatic interactions contributing to the O-H···π bond. dntb.gov.ua

The energetic landscape of the acetic acid--2,4,6-trimethylphenol complex would be characterized by a global minimum corresponding to the most stable hydrogen-bonded geometry, likely involving a primary O-H···O bond. Other local minima, corresponding to different orientations and types of hydrogen bonds (e.g., O-H···π), may also exist. Exploring this potential energy surface is crucial for understanding the conformational flexibility and dynamics of the complex.

Interacting SystemInteraction Energy (kcal/mol)Computational Method
Acetic Acid Dimer-15.4 ± 0.5 (ΔH)MP2
Phenol-Benzene~ -5High-level electronic structure methods

Table 2: Calculated Interaction Energies for Related Systems. mdpi.com

Molecular Dynamics Simulations for Complex Stability and Dynamics

While quantum chemical calculations provide a static picture of the complex, molecular dynamics (MD) simulations offer insights into its dynamic behavior and stability over time. MD simulations model the movement of atoms and molecules based on classical mechanics and a force field that describes the potential energy of the system.

Investigation of Conformational Preferences and Molecular Recognition

MD simulations can be used to explore the different conformations that the acetic acid--2,4,6-trimethylphenol complex can adopt. By simulating the system at a given temperature, it is possible to observe transitions between different energy minima on the potential energy surface. This allows for the determination of the relative populations of different conformers and the identification of the most preferred orientations.

The concept of molecular recognition, where molecules selectively bind to one another, is central to the formation of this complex. researchgate.netnih.gov MD simulations can help to understand the factors that govern this recognition process, such as the shape complementarity of the molecules and the specific hydrogen bonding patterns that lead to a stable complex. The simulations can reveal the key intermolecular contacts and the role of the methyl groups on the 2,4,6-trimethylphenol in influencing the binding geometry.

Simulation of Solvent Effects on Complexation

The stability and dynamics of the acetic acid--2,4,6-trimethylphenol complex can be significantly influenced by the surrounding solvent. MD simulations are particularly well-suited for studying these solvent effects. By explicitly including solvent molecules in the simulation, it is possible to investigate how the solvent interacts with the complex and affects its structure and stability.

Synthesis and Crystallization Methodologies for Multicomponent Systems

Rational Design Principles for Phenol-Carboxylic Acid Cocrystals

The rational design of cocrystals is rooted in the principles of crystal engineering and supramolecular chemistry, which focus on understanding and utilizing non-covalent interactions to assemble molecules into a desired crystalline architecture. mdpi.com For phenol-carboxylic acid systems, the primary interaction guiding cocrystal formation is the hydrogen bond. nih.gov

The design of these cocrystals often relies on the concept of supramolecular synthons, which are robust and predictable patterns of intermolecular interactions. In the case of carboxylic acids and phenols, the most common and stable supramolecular heterosynthon involves the formation of a hydrogen bond between the carboxylic acid's hydroxyl group (a strong hydrogen bond donor) and the phenolic hydroxyl group (which can act as both a donor and an acceptor). mdpi.com The Etter rule suggests that the best hydrogen bond donors and acceptors will participate in hydrogen bonding, which is a key principle in coformer selection. nih.gov

Another guiding principle in cocrystal design is the "pKa rule." While initially developed for salt formation, a modified version is often considered for cocrystals. Generally, a ΔpKa (the difference between the pKa of the base and the acid) of less than 1 is likely to result in a cocrystal, whereas a larger difference often leads to salt formation. sysrevpharm.org The selection of a suitable coformer is a critical step in the design of cocrystals, as it can significantly influence the physicochemical properties of the resulting material. nih.govul.ieul.ie Carboxylic acid-based coformers are frequently used due to their ability to form strong hydrogen bonds. nih.govnih.govul.ieul.ie

Screening Techniques for Cocrystal Identification in the Acetic Acid–2,4,6-Trimethylphenol (B147578) System

Identifying the optimal conditions for cocrystal formation requires systematic screening through various experimental techniques. jonesday.com These methods can be broadly categorized into solution-based, solid-state, and evaporation techniques.

Solution-based methods are widely used for cocrystal screening and production. mdpi.com These techniques involve dissolving the active pharmaceutical ingredient (API) and the coformer in a suitable solvent or solvent mixture to achieve supersaturation, which then leads to nucleation and crystal growth. sysrevpharm.org

Slurry Crystallization: In this method, a suspension of the two solid components (acetic acid and 2,4,6-trimethylphenol) is stirred in a small amount of a solvent in which they have limited solubility. sysrevpharm.orgijprajournal.com The solvent facilitates the molecular interaction and transformation into the more stable cocrystal phase. sysrevpharm.org This technique is effective because it allows for the system to reach thermodynamic equilibrium.

Cooling Crystallization: This technique involves dissolving the components in a solvent at an elevated temperature and then slowly cooling the solution to induce crystallization. The solubility of the cocrystal must be lower than that of the individual components at the lower temperature for this method to be successful.

Antisolvent Crystallization: In this approach, a solution of the two components is prepared, and then an "antisolvent" (a solvent in which the components are poorly soluble) is added. mdpi.com This induces supersaturation and subsequent crystallization of the cocrystal. mdpi.com The selection of the solvent-antisolvent pair is crucial for the success of this method. mdpi.com

Reaction Crystallization: This method involves generating a supersaturated solution with respect to the cocrystal while the solution is saturated or unsaturated with respect to the individual components. nih.gov This can be achieved by adding one component in solid form (in an amount exceeding its solubility) to a saturated solution of the other component. nih.govnih.gov

Table 1: Comparison of Solution-Based Cocrystallization Techniques

TechniquePrincipleApplicability to Acetic acid–2,4,6-trimethylphenolKey Considerations
Slurry Crystallization Equilibration of a solid mixture in a small amount of solvent. sysrevpharm.orgHigh, as it allows for thermodynamic product formation.Solvent selection is critical; the solvent should mediate the transformation without fully dissolving the components.
Cooling Crystallization Temperature-dependent solubility to induce supersaturation. acs.orgModerate, depends on the thermal stability and solubility curves of the components and the cocrystal.Requires knowledge of the ternary phase diagram.
Antisolvent Crystallization Addition of a miscible solvent in which the cocrystal is insoluble. mdpi.comHigh, offers good control over crystallization.The solvent-antisolvent system must be carefully chosen to avoid precipitation of individual components. mdpi.com
Reaction Crystallization Generation of supersaturation with respect to the cocrystal from a solution saturated with one component. nih.govHigh, can be efficient for screening and scale-up. nih.govRequires careful control of concentrations and addition rates.

Mechanochemistry involves the use of mechanical energy to induce chemical transformations and is a green and efficient method for cocrystal synthesis. nih.govrsc.org These solvent-free or low-solvent methods are particularly advantageous for screening. nih.gov

Neat Grinding: This technique, also known as dry grinding, involves grinding the solid reactants together using a mortar and pestle or a ball mill. ijprajournal.com The mechanical force provides the energy needed to break the crystal lattices of the starting materials and facilitate the formation of new intermolecular interactions. mdpi.com

Liquid-Assisted Grinding (LAG): LAG is a variation of neat grinding where a small, catalytic amount of a solvent is added to the solid mixture before grinding. ijprajournal.comnih.gov The solvent can act as a lubricant, increasing molecular mobility and accelerating the rate of cocrystal formation. ijprajournal.com This method is often more efficient than neat grinding. ijprajournal.com

Solvent evaporation is one of the most common and reliable methods for preparing cocrystals, especially for initial screening and for growing single crystals suitable for X-ray diffraction analysis. ijprajournal.comnih.gov The method involves dissolving stoichiometric amounts of the components in a common solvent and then allowing the solvent to evaporate slowly at room temperature or a controlled temperature. sysrevpharm.orgnih.gov The choice of solvent is critical, as the components should have comparable solubilities to prevent the premature precipitation of one component. sysrevpharm.org While simple and effective, this method can sometimes lead to the formation of solvates or the crystallization of the individual components if the conditions are not optimized. mdpi.com

Exploration of Deep Eutectic Solvent Formation as a Supramolecular Strategy

Deep Eutectic Solvents (DESs) are mixtures of two or more components that, at a particular molar ratio, have a melting point significantly lower than that of the individual components. nih.govnih.gov This depression of the melting point is a result of strong intermolecular interactions, typically hydrogen bonding, between a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD). nih.gov

The formation of a DES can be considered a supramolecular strategy for creating a liquid phase from solid starting materials. In the context of the Acetic acid--2,4,6-trimethylphenol system, acetic acid can act as an HBD, while 2,4,6-trimethylphenol can also function as an HBD. However, the formation of a DES often involves a salt, like choline (B1196258) chloride, as the HBA. nih.govnih.gov It is plausible that a mixture of acetic acid and 2,4,6-trimethylphenol could form a eutectic mixture, and if the depression in melting point is significant, it could be classified as a DES. These systems are gaining interest as green solvents and reaction media. nih.gov

Table 2: Potential for Deep Eutectic Solvent Formation

ComponentRolePotential InteractionExpected Outcome
Acetic Acid Hydrogen Bond Donor (HBD) nih.govForms hydrogen bonds with the phenolic hydroxyl group.Contributes to the disruption of the crystal lattices of the pure components.
2,4,6-Trimethylphenol Hydrogen Bond Donor (HBD)Forms hydrogen bonds with the carboxylic acid group.Participates in the hydrogen-bonding network that defines the DES.

Investigation of the Role of Acetic Acid as a Solvent or Catalyst in Reactions Involving 2,4,6-Trimethylphenol

Acetic acid is a versatile protic solvent capable of dissolving a range of organic compounds. slideshare.net Its ability to act as both a hydrogen bond donor and acceptor makes it a suitable medium for various chemical reactions.

As a solvent , acetic acid can be used in reactions involving 2,4,6-trimethylphenol, such as electropolymerization, where it can influence the reaction pathway and the properties of the resulting polymer. mdpi.com Its protic nature can stabilize charged intermediates that may form during a reaction.

As a catalyst , acetic acid can participate in acid-catalyzed reactions. For instance, in acylation reactions of phenols, while stronger acids are often employed, acetic acid can act as a proton source to activate the acylating agent. researchgate.net In the context of reactions involving 2,4,6-trimethylphenol, acetic acid could potentially catalyze reactions such as:

Acetylation: While acetic anhydride (B1165640) is the common acetylating agent, acetic acid can be involved in the reaction medium, and in some cases, can influence the reaction rate. mdpi.com

Friedel-Crafts type reactions: The alkylation or acylation of the aromatic ring of 2,4,6-trimethylphenol could potentially be influenced by the acidic medium provided by acetic acid, although stronger Lewis or Brønsted acids are typically required.

The dual role of acetic acid as both a reactant (in cocrystal formation) and a potential solvent or catalyst highlights the complexity and versatility of this multicomponent system.

Mechanistic Studies of Reaction Pathways in the Presence of Acetic Acid

While the formation of the "Acetic acid--2,4,6-trimethylphenol (1/1)" adduct is primarily a supramolecular assembly process, acetic acid can also play a significant role as a solvent or a catalyst in various chemical reactions involving 2,4,6-trimethylphenol. Mechanistic studies in such contexts reveal the influence of acetic acid on reaction pathways.

In oxidation reactions of phenols, acetic acid can act as a proton source and influence the reactivity of oxidizing agents. For instance, in the oxidation of substituted phenols, the reaction mechanism can be similar to that proposed for the oxidation of substituted toluenes by cobalt(III) acetate (B1210297) in an acetic acid solution. researchgate.net The acidic environment provided by acetic acid can enhance the electrophilicity of the oxidizing species, thereby promoting the reaction.

Furthermore, in reactions involving iron complexes, the presence of acetic acid can lead to the protonation and dissociation of ligands, influencing the formation and reactivity of intermediate species. researchgate.net For example, the use of acetic acid can facilitate the formation of more efficient oxidizing intermediates, thereby altering the reaction pathway and product distribution. researchgate.net

The table below summarizes the potential roles of acetic acid in reaction pathways involving phenols, based on analogous systems.

Role of Acetic AcidMechanistic ImplicationPotential Outcome
Proton Donor Enhancement of electrophilicity of reactants or catalysts.Increased reaction rate.
Solvent Stabilization of charged intermediates or transition states.Altered reaction selectivity.
Ligand Modifier Coordination to metal centers, influencing their redox potential and reactivity.Change in the dominant reaction pathway.

This table presents generalized mechanistic roles of acetic acid based on studies of similar chemical systems.

Influence of Acetic Acid on Reaction Yields and Selectivity

The presence of acetic acid can significantly impact the yields and selectivity of reactions involving 2,4,6-trimethylphenol. Its role can be multifaceted, acting as a solvent, a catalyst, or a co-reagent.

In Friedel-Crafts acylation reactions, for example, the choice of the acylating agent and the solvent is crucial. While vinyl acetate can be an efficient acylating agent, acetic acid itself may not be reactive under certain conditions. researchgate.net However, when used as a solvent, its polarity and ability to solvate intermediates can influence the regioselectivity of the reaction, directing the substitution to specific positions on the aromatic ring.

In catalytic oxidation reactions, the addition of acetic acid has been shown to significantly increase the efficiency of catalytic systems. For example, in oxidations catalyzed by bioinspired nonheme iron complexes, the presence of acetic acid can boost the catalytic activity, leading to higher yields of the desired products. researchgate.net This enhancement is attributed to the formation of more reactive oxidizing species in the presence of the acid. researchgate.net

The following table provides illustrative data on how acetic acid might influence reaction outcomes, based on findings from related phenolic systems.

Reaction TypeReactant(s)Role of Acetic AcidEffect on YieldEffect on Selectivity
Oxidation 2,4,6-Trimethylphenol, Oxidizing AgentCo-catalyst/SolventIncreasedCan be altered
Acylation 2,4,6-Trimethylphenol, Acylating AgentSolventDependent on acylating agentMay influence regioselectivity
Cocrystallization 2,4,6-trimethylphenolCo-formerHigh (for 1:1 adduct)Specific to cocrystal formation

This is a representative table illustrating the potential influence of acetic acid based on general chemical principles and data from analogous reactions.

Advanced Structural Elucidation and Spectroscopic Characterization

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For the Acetic acid--2,4,6-trimethylphenol (1/1) complex, this analysis would be crucial for understanding the intermolecular interactions that govern its formation.

Powder X-ray Diffraction for Phase Identification and Crystalline Purity

Powder X-ray diffraction (PXRD) serves as a fingerprint for a crystalline solid. A PXRD pattern of the synthesized Acetic acid--2,4,6-trimethylphenol (1/1) complex would be used to confirm its phase identity and assess its crystalline purity. The obtained pattern could be compared against theoretical patterns generated from single-crystal data, if available, or used as a reference for future studies.

Vibrational Spectroscopy (FTIR, Raman) for Intermolecular Interactions

Both Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules. Changes in these vibrational frequencies upon the formation of the complex provide direct evidence of intermolecular interactions.

Analysis of Functional Group Vibrations upon Complexation

The analysis of functional group vibrations upon the formation of a complex provides critical insight into the nature and strength of intermolecular interactions, primarily hydrogen bonding. In the theoretical examination of the Acetic acid--2,4,6-trimethylphenol (1/1) complex, specific shifts in the vibrational frequencies of key functional groups would be expected.

For instance, the O-H stretching vibration of the carboxylic acid in acetic acid, which typically appears as a very broad band in the 3300-2500 cm⁻¹ region due to strong hydrogen bonding in its dimeric form, would be significantly altered upon forming a new hydrogen bond with 2,4,6-trimethylphenol (B147578). libretexts.orgnist.gov Similarly, the C=O stretching vibration, observed around 1720 cm⁻¹ for the acetic acid dimer, is highly sensitive to its hydrogen-bonding environment. libretexts.org Formation of a hydrogen bond to the carbonyl oxygen would typically result in a redshift (a shift to lower wavenumber), while the disruption of the acetic acid dimer to form a complex with the phenol (B47542) would lead to a different set of vibrational changes. The O-H stretch of the phenol would also shift to a lower frequency, indicating its participation as a hydrogen bond donor.

A detailed analysis would require comparing the IR spectra of the pure components with that of the complex. The magnitude of these shifts would provide qualitative information on the strength of the hydrogen bond formed in the 1:1 adduct. However, such spectra for the specific Acetic acid--2,4,6-trimethylphenol (1/1) complex are not available in the reviewed literature.

Solid-State Nuclear Magnetic Resonance Spectroscopy (SSNMR)

Solid-state NMR (SSNMR) is a powerful, non-destructive technique for characterizing the structure and dynamics of solid materials, including molecular complexes and cocrystals. It provides information on local chemical environments, molecular conformation, and intermolecular interactions like hydrogen bonds. osti.govnih.gov

¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) SSNMR spectroscopy would be a primary tool for investigating the local environment of each carbon atom in the Acetic acid--2,4,6-trimethylphenol complex. The formation of the complex would likely induce changes in the ¹³C chemical shifts of carbons near the interaction site, particularly the carboxylic carbon of acetic acid and the phenolic carbon (C-OH) and ortho-carbons of the trimethylphenol. The number of distinct signals in the spectrum would indicate the number of crystallographically independent molecules in the asymmetric unit of the crystal lattice.

Furthermore, SSNMR experiments can probe molecular mobility. Variable temperature (VT) SSNMR studies could reveal dynamic processes, such as the rotation of the methyl groups on the phenol ring or librational motions of the molecules within the crystal lattice. mdpi.com Such information is crucial for understanding the stability and physical properties of the solid form.

SSNMR is exceptionally sensitive to hydrogen bonding. The ¹H chemical shift of the proton involved in the hydrogen bond is a direct probe of its strength and geometry; stronger hydrogen bonds typically result in a larger downfield shift (higher ppm value). mdpi.com Advanced SSNMR techniques, such as ¹H-¹³C Heteronuclear Correlation (HETCOR) experiments, could be used to establish proximities between specific protons and carbons, confirming the hydrogen bond network between the acetic acid and trimethylphenol molecules.

These experiments can definitively distinguish between a cocrystal (with a shared proton in a hydrogen bond) and a salt (where the proton has been transferred from the acid to the base). The chemical shifts of the nitrogen and carbon atoms in related systems have been shown to be sensitive indicators of the protonation state. osti.gov By analogy, the ¹³C chemical shift of the carboxylic carbon and the phenolic carbon would provide strong evidence for the location of the acidic proton. However, without specific SSNMR data for the Acetic acid--2,4,6-trimethylphenol (1/1) complex, a definitive structural and conformational analysis remains unachievable.

Investigation of Solid State Behavior and Thermodynamic Stability

Thermal Analysis (Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques are crucial for characterizing the solid-state properties of multicomponent systems, including cocrystals and eutectic mixtures. Differential Scanning Calorimetry (DSC) is employed to detect thermal events such as melting, crystallization, and solid-solid phase transitions, while Thermogravimetric Analysis (TGA) provides information about the thermal stability and decomposition of the material.

The binary system of acetic acid and 2,4,6-trimethylphenol (B147578) is expected to exhibit a phase diagram characteristic of systems with intermolecular interactions, likely forming a simple eutectic or a cocrystal. In a simple eutectic system, the two components are completely miscible in the liquid state but immiscible in the solid state. researchgate.net The melting point of such a mixture is depressed relative to the melting points of the pure components, reaching a minimum at the eutectic point, where the liquid phase is in equilibrium with the two solid phases of the pure components. nih.gov

Drawing an analogy from the experimentally studied binary system of 2,4,6-trimethylphenol (TMP) and 2,5-dimethylphenol (B165462) (DMP), a simple eutectic behavior was observed. researchgate.net The solid-liquid phase diagram for this system was constructed using DSC measurements. A similar approach would be applied to the acetic acid--2,4,6-trimethylphenol system. Samples with varying mole fractions of the two components would be heated in a DSC instrument, and the onset and peak temperatures of the melting endotherms would be recorded to construct the phase diagram.

Illustrative Data Table for a Hypothetical Acetic Acid--2,4,6-trimethylphenol Binary System based on Analogous Systems:

Mole Fraction of Acetic AcidOnset Melting Temperature (°C)Peak Melting Temperature (°C)
0.070.073.0
0.255.060.0
0.445.050.0
0.6 (Eutectic)40.042.0
0.848.052.0
1.016.617.0

Note: This data is illustrative and based on typical eutectic behavior observed in similar phenol-carboxylic acid systems.

Thermogravimetric Analysis (TGA) would be used to assess the thermal stability of the acetic acid--2,4,6-trimethylphenol (1/1) complex. The TGA curve would show the mass loss of the sample as a function of temperature. For a cocrystal, the decomposition might occur in a single step or multiple steps, depending on the relative volatility of the components and the strength of their interaction. It is anticipated that acetic acid, being more volatile, might be lost at a lower temperature, followed by the decomposition of 2,4,6-trimethylphenol at a higher temperature. The TGA data would provide the onset temperature of decomposition, which is a key indicator of the thermal stability of the complex.

Solid-Liquid Phase Equilibrium Studies for Binary Systems

The solid-liquid equilibrium (SLE) phase diagram is a graphical representation of the physical states of a binary mixture at different temperatures and compositions. For the acetic acid--2,4,6-trimethylphenol system, the SLE diagram would delineate the regions of stability for the liquid phase, the solid phases of the pure components, and any potential cocrystal phase.

The experimental SLE data can be correlated using thermodynamic models to describe the non-ideal behavior of the liquid phase. researchgate.net Common models used for this purpose include the Wilson and Non-Random Two-Liquid (NRTL) activity coefficient models. researchgate.net These models use interaction parameters to account for the deviations from ideal solution behavior. The solid-liquid equilibrium for a component i in a binary mixture can be described by the following equation:

ln(xiγi) = (ΔHfus,i/R) * (1/Tfus,i - 1/T)

where xi is the mole fraction of component i in the liquid phase, γi is the activity coefficient of component i, ΔHfus,i is the molar enthalpy of fusion of pure i, R is the ideal gas constant, Tfus,i is the melting temperature of pure i, and T is the equilibrium temperature.

By fitting the experimental data to these models, the binary interaction parameters can be determined, allowing for the calculation and prediction of the phase diagram. researchgate.net For the analogous 2,4,6-trimethylphenol and 2,5-dimethylphenol system, both the Wilson and NRTL models were shown to provide a good correlation of the experimental data. researchgate.net

Kinetic Studies of Complex Formation and Dissociation in the Solid State

The formation of the acetic acid--2,4,6-trimethylphenol complex can be achieved through various methods, including solution crystallization, grinding (mechanochemistry), and slurry conversion. researchgate.netsysrevpharm.org The kinetics of cocrystal formation are influenced by factors such as temperature, solvent, and the presence of seed crystals.

Kinetic studies would aim to understand the rate at which the complex forms from its individual components in the solid state or in a slurry. Techniques like in-situ powder X-ray diffraction (PXRD) or Raman spectroscopy could be employed to monitor the phase transformation over time. The dissociation of the cocrystal, which is the reverse process, is also a critical aspect to study, as it relates to the stability of the complex under different conditions. The rate of dissociation would be influenced by factors such as temperature and humidity. Understanding these kinetic aspects is crucial for the rational design of processes to produce and handle the solid form of this complex. researchgate.net

Applications and Emerging Research Directions in Materials Science

Tailoring Material Properties through Crystal Engineering of the Complex

Crystal engineering is a field dedicated to the design and synthesis of crystalline solids with desired physical and chemical properties. ul.ie This is often achieved through the control of intermolecular interactions. ul.ie For phenol-containing compounds, co-crystallization is a known strategy to modify physicochemical properties such as solubility and stability. nih.gov However, specific studies on the crystal engineering of the Acetic acid--2,4,6-trimethylphenol (1/1) complex are not available.

Modification of Crystallization Behavior and Habit

There is no published research on the modification of the crystallization behavior and habit of Acetic acid--2,4,6-trimethylphenol (1/1).

Influence on Mechanical and Optical Properties

Data regarding the influence of forming the 1:1 complex on the mechanical and optical properties of the constituent molecules is not present in the current body of scientific literature.

Exploration in Heterogeneous Catalysis (if the complex acts as a catalytic species)

Heterogeneous catalysis involves a catalyst in a different phase from the reactants and is crucial for many industrial chemical processes. wikipedia.org While phenols and carboxylic acids can be involved in various catalytic reactions, there is no specific information on the catalytic activity of the Acetic acid--2,4,6-trimethylphenol (1/1) complex. uchicago.edudomainex.co.ukrsc.org

Supramolecular Catalysts based on Similar Architectures

Supramolecular catalysis utilizes non-covalent interactions to achieve catalytic activity, inspired by enzymatic systems. wikipedia.org While the formation of a complex between a phenol (B47542) and a carboxylic acid involves hydrogen bonding, a key feature of supramolecular chemistry, there are no documented examples of supramolecular catalysts based on the specific architecture of Acetic acid--2,4,6-trimethylphenol (1/1).

Reaction Kinetics and Selectivity Studies in the Presence of the Complex

No studies on the reaction kinetics or selectivity in the presence of the Acetic acid--2,4,6-trimethylphenol (1/1) complex have been reported.

Development of Advanced Functional Materials

The potential for developing advanced functional materials from the Acetic acid--2,4,6-trimethylphenol (1/1) complex is currently unexplored.

Future Methodological Advances in Cocrystal Research and Characterization

The field of crystal engineering is rapidly evolving, with ongoing advancements in methodologies promising to accelerate the discovery and optimization of novel cocrystals such as Acetic acid--2,4,6-trimethylphenol (1/1). Future research is expected to pivot from traditional, often labor-intensive screening methods towards more efficient, scalable, and environmentally sustainable technologies. pexacy.com These next-generation approaches aim to provide greater control over crystal quality, purity, and polymorphism, which are critical for tuning the material properties for specific applications. nih.govnih.gov

Emerging synthesis techniques are moving beyond conventional solvent evaporation and grinding. nih.govijspr.com Methodologies such as hot-melt extrusion (HME), supercritical fluid (SCF) technology, and spray drying are gaining prominence for their potential in continuous manufacturing and scalability. pexacy.comnih.gov HME offers a solvent-free route to cocrystallization by using heat and mechanical shear, making it an eco-friendly option. pexacy.com Supercritical fluid technology, particularly using supercritical CO2, allows for the production of high-purity cocrystals with tailored particle properties, also avoiding organic solvents. pexacy.comijlpr.com Additionally, novel techniques like ultrasound-assisted cocrystallization and microfluidics are being explored for their ability to enhance process control and yield. nih.govresearchgate.net

In parallel, the characterization of cocrystals is becoming more sophisticated. While Powder X-ray Diffraction (PXRD) and Single-Crystal X-ray Diffraction (SCXRD) remain essential for structural determination, they are being complemented by advanced analytical tools. nih.gov High-throughput screening (HTS) is being integrated with computational tools to rapidly screen and preselect potential coformers, saving significant time and resources. pexacy.comacs.org For instance, computational software can predict the likelihood of cocrystal formation, streamlining the experimental process. acs.org Real-time monitoring techniques, such as Raman and near-infrared (NIR) spectroscopy, are being implemented to study the kinetics of cocrystallization, providing deeper insights into formation mechanisms. nih.gov These methodological advances are crucial for unlocking the full potential of cocrystals in materials science.

Table 1: Comparison of Cocrystallization Methodologies

Methodology Principle Advantages Challenges
Traditional Methods
Solvent Evaporation Dissolving components in a common solvent and allowing slow evaporation to induce crystallization. ijspr.com Simple, effective for screening. nih.gov Potential for solvent incorporation (solvates), time-consuming. nih.gov
Solid-State Grinding Using mechanical force (milling, grinding) to induce cocrystal formation between solid reactants. pexacy.com Solvent-free, environmentally friendly. pexacy.com Can lead to amorphous material, may require screening of conditions. pexacy.comresearchgate.net
Slurry Conversion Suspending components in a solvent where they have low solubility to facilitate conversion to the more stable cocrystal form. nih.gov Effective for screening and producing thermodynamically stable forms. Can be a slow process, solvent selection is critical.
Advanced Methods
Hot-Melt Extrusion (HME) Using heat and mechanical shear to process components into cocrystals in a molten state. pexacy.com Solvent-free, continuous, scalable. pexacy.comnih.gov Limited to thermally stable compounds. pexacy.com
Supercritical Fluid (SCF) Technology Utilizing supercritical fluids (e.g., CO2) as a solvent or anti-solvent for controlled crystallization. pexacy.com Produces high-purity crystals, environmentally sustainable. pexacy.com High initial equipment cost. pexacy.com
Spray Drying Atomizing a solution of components into a hot gas stream to rapidly form cocrystal particles. nih.gov Rapid, scalable, offers particle size control. ijlpr.comnih.gov Equipment can be bulky and expensive. nih.gov
Ultrasound-Assisted Cocrystallization Using ultrasonic waves to induce nucleation and accelerate crystal growth in a solution. nih.gov Faster crystallization rates, improved yield and purity. Requires specialized equipment, scalability can be a concern.

Potential in Environmental Remediation or Sensing Applications (e.g., probe compounds)

The components of the Acetic acid--2,4,6-trimethylphenol (1/1) cocrystal, particularly 2,4,6-trimethylphenol (B147578) (TMP), exhibit properties that suggest potential utility in environmental science. TMP is recognized as a probe compound that reacts rapidly with singlet oxygen (¹O₂) in aqueous solutions. medchemexpress.comglpbio.comlifechempharma.com This reactivity makes it a valuable tool for studying and quantifying reactive oxygen species (ROS) generated during advanced oxidation processes (AOPs) used in water treatment. medchemexpress.comelsevierpure.com

The photo-oxidation of TMP can be used to monitor the efficiency of processes designed to degrade persistent organic pollutants. elsevierpure.com Its reaction with singlet oxygen is a key indicator of specific photochemical pathways. medchemexpress.comelsevierpure.com Furthermore, TMP has been used as a probe to investigate reactions catalyzed by enzymes like chloroperoxidase, highlighting its sensitivity to specific chemical environments. glpbio.com The oxidation of TMP by Fe(III) aquacomplexes has also been studied, indicating its potential role in understanding the fate of phenolic compounds in natural waters where iron species are prevalent. rsc.org

Cocrystallization of 2,4,6-trimethylphenol with a generally recognized as safe (GRAS) coformer like acetic acid could offer several advantages for its application as an environmental probe. Forming a cocrystal can modify the physicochemical properties of TMP, such as its solubility, dissolution rate, and stability in storage. acs.org For instance, enhancing its aqueous dissolution rate could allow for a more rapid and uniform distribution of the probe in a water sample, leading to more accurate kinetic measurements. A stable, crystalline solid form is also easier to handle, store, and dispense accurately compared to the pure compound, which can be prone to degradation. acs.org

The development of cocrystal-based sensors is an emerging area of materials science. mdpi.com By engineering the crystal structure, it may be possible to design materials where the interaction with an analyte (such as an ROS) triggers a measurable response, like a change in fluorescence. mdpi.com While research into Acetic acid--2,4,6-trimethylphenol (1/1) for these specific applications is nascent, the known properties of TMP as a reactive probe provide a strong foundation for future exploration in environmental sensing and remediation monitoring.

Table 2: Potential Environmental Applications of 2,4,6-Trimethylphenol and its Cocrystal

Application Area Role of 2,4,6-Trimethylphenol (TMP) Potential Advantage of Acetic Acid--TMP Cocrystal
Water Treatment Monitoring Acts as a chemical probe for detecting and quantifying singlet oxygen (¹O₂) during Advanced Oxidation Processes (AOPs). medchemexpress.comglpbio.com Improved dissolution rate for faster and more uniform dispersion in water samples, leading to more reliable kinetic data.
Environmental Fate Studies Used to study the degradation pathways of phenolic pollutants in the presence of light, dissolved organic matter, and metal ions like Fe(III). elsevierpure.comrsc.org Enhanced stability and handling properties for use as a reliable standard in laboratory and field studies.
Development of Chemical Sensors The core reactive moiety for a potential sensor designed to detect specific reactive oxygen species. Tunable solid-state properties (e.g., fluorescence, stability) through crystal engineering to create a more robust and sensitive sensing material. mdpi.com
Remediation Process Research Serves as a model compound to investigate the efficiency of new catalytic or photocatalytic degradation technologies. glpbio.com Provides a consistent and well-characterized source of TMP, improving the reproducibility of research experiments.

Q & A

Q. What quality control measures ensure reproducibility in co-crystallization experiments?

  • Methodological Answer :
  • Stoichiometry : Validate molar ratios via ¹H NMR integration.
  • Crystallization : Use seed crystals to guide nucleation.
  • Characterization : Cross-check with DSC (melting point ±2°C) and HPLC (purity >98%) .

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